molecular formula C9H7Br2NO B1357265 4-(Dibromomethyl)-3-methoxybenzonitrile CAS No. 914106-35-7

4-(Dibromomethyl)-3-methoxybenzonitrile

Cat. No.: B1357265
CAS No.: 914106-35-7
M. Wt: 304.97 g/mol
InChI Key: FBRXOMHTCUKJMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(Dibromomethyl)-3-methoxybenzonitrile has been reported in the literature. For instance, the addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has been studied, leading to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents . Another study reported the synthesis of 4-(Dibromomethyl)benzenecarbaldehyde and its reactions with O- and N-nucleophiles .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound have been studied. The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established . The reactions of 4-(Dibromomethyl)benzenecarbaldehyde with trialkyl orthoformates result in the formation of acetals .

Scientific Research Applications

Electronic Structures and Applications in Dye-Sensitized Solar Cells

  • Dye-Sensitized Solar Cells : The properties of 4-methoxybenzonitrile derivatives, closely related to 4-(Dibromomethyl)-3-methoxybenzonitrile, have been studied for their application in dye-sensitized solar cells. These studies involve understanding the geometries, electronic structures, and absorption spectrum characteristics of these compounds (Prakasam, Sakthi, & Anbarasan, 2013).

Spectroscopic Analysis and Thermodynamic Functions

  • Spectroscopic Studies : Research into the infrared absorption and Raman spectra of 4-methoxybenzonitrile derivatives provides insights into their vibrational modes and thermodynamic functions, which is vital for understanding their behavior in various applications (Goel & Agarwal, 1982).

Synthesis and Chemical Transformations

Inhibition Properties

  • Tyrosinase Inhibition : Research has identified 4-methoxybenzonitrile derivatives as mushroom tyrosinase inhibitors, which is significant for applications in dermatology and cosmetic science (Nihei & Kubo, 2019).

Anti-tumor Activities

  • Antitumor Research : Some derivatives of 4-methoxybenzonitrile have been synthesized and tested for their antitumor activities, indicating potential applications in pharmaceutical research (Li, 2015).

Biotransformation

  • Environmental Impact and Degradation : Studies on the biotransformation of related compounds like 3,5-dibromo-4-hydroxybenzonitrile under various conditions reveal insights into their environmental degradation processes (Knight, Berman, & Häggblom, 2003).

Hydrogen-Bonded Complexes

  • Hydrogen Bonding Studies : Investigations into the hydrogen-bonded complexes of 4-methoxybenzonitrile provide an understanding of its interactions and behavior in different states, which is critical in material science and molecular chemistry (Bocharov, Bureiko, Golubev, & Shajakhmedov, 1998).

Crystallography and Isostructurality

  • Crystallographic Analysis : The study of 3,5-dihalo-4-hydroxybenzonitriles, which are structurally similar to this compound, contributes to the understanding of crystallographic properties and isostructurality in solid-state chemistry (Britton, 2006).

Properties

IUPAC Name

4-(dibromomethyl)-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRXOMHTCUKJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586552
Record name 4-(Dibromomethyl)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914106-35-7
Record name 4-(Dibromomethyl)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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